
2-(2,3-Dihydroxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydroxyphenyl)acetaldehyde is a chemical compound with the molecular formula C8H8O3 It is a derivative of phenylacetaldehyde, characterized by the presence of two hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,3-Dihydroxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(2,3-dihydroxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,3-Dihydroxyphenyl)acetic acid.
Reduction: 2-(2,3-Dihydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2,3-Dihydroxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroxyphenyl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it is metabolized by enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). These enzymes convert it into other metabolites, which can influence cellular processes. For example, its role in the oxidative deamination of dopamine suggests its involvement in neurodegenerative pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetaldehyde:
Phenylacetaldehyde: Lacks the hydroxyl groups present in 2-(2,3-Dihydroxyphenyl)acetaldehyde.
2-(3,4-Dihydroxyphenyl)acetaldehyde: Another isomer with hydroxyl groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for research in various fields.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(2,3-dihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,5,10-11H,4H2 |
InChI Key |
KQWWLPXFTPQSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


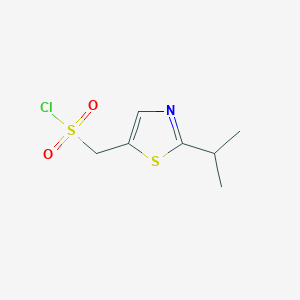
aminehydrochloride](/img/structure/B13599133.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
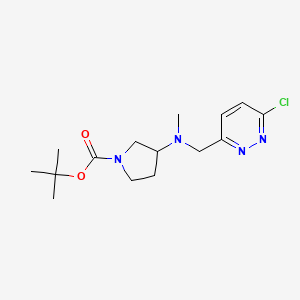
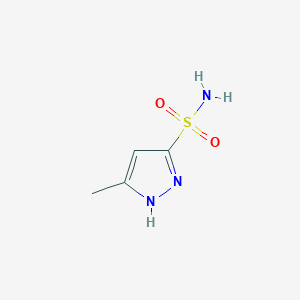
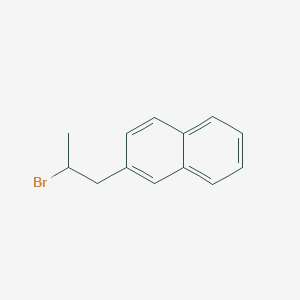
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)
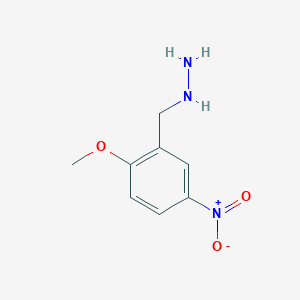

![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)



